2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1000545-89-0
VCID: VC3314278
InChI: InChI=1S/C14H12N2O/c15-10-9-13-7-4-8-14(16-13)17-11-12-5-2-1-3-6-12/h1-8H,9,11H2
SMILES: C1=CC=C(C=C1)COC2=CC=CC(=N2)CC#N
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile

CAS No.: 1000545-89-0

Cat. No.: VC3314278

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile - 1000545-89-0

Specification

CAS No. 1000545-89-0
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 2-(6-phenylmethoxypyridin-2-yl)acetonitrile
Standard InChI InChI=1S/C14H12N2O/c15-10-9-13-7-4-8-14(16-13)17-11-12-5-2-1-3-6-12/h1-8H,9,11H2
Standard InChI Key IKRVODIMXPPYHC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC(=N2)CC#N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=N2)CC#N

Introduction

Chemical Structure and Classification

2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile belongs to the pyridylacetonitrile family of compounds, sharing structural similarities with other substituted pyridines that have gained attention in pharmaceutical research. The molecular structure comprises three key components:

  • A pyridine core with nitrogen at position 1

  • A benzyloxy group (C₆H₅CH₂O-) at position 6 of the pyridine ring

  • An acetonitrile group (-CH₂CN) at position 2 of the pyridine ring

The molecular formula is C₁₄H₁₂N₂O with a calculated molecular weight of approximately 224.26 g/mol. This arrangement of functional groups creates a molecule with versatile chemical reactivity profiles and potential for further modification.

Physical and Chemical Properties

Predicted Physical Properties

Based on structural analogy with related compounds such as (6-Chloro-pyridin-2-yl)-acetonitrile, the following physical properties can be estimated:

PropertyEstimated ValueBasis for Estimation
Physical StateSolid at room temperatureSimilar pyridine derivatives
Melting Point85-110°CComparison with related pyridylacetonitriles
Boiling Point310-330°CBased on (6-Chloro-pyridin-2-yl)-acetonitrile (270.7°C)
Density1.22-1.28 g/cm³Compared to 1.262 g/cm³ for chloro analog
SolubilitySoluble in ethyl acetate, dichloromethane, THF; limited water solubilityBased on functional groups present
AppearanceWhite to off-white crystalline solidCommon for similar compounds

Chemical Reactivity

The reactivity profile of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile is determined by its constituent functional groups:

  • The nitrile group (-CN) serves as a versatile functionality that can undergo:

    • Hydrolysis to form carboxylic acids or amides

    • Reduction to primary amines using appropriate reducing agents

    • Addition reactions with various nucleophiles

  • The pyridine nitrogen can:

    • Act as a Lewis base in coordination chemistry

    • Undergo quaternization with alkyl halides

    • Participate in hydrogen bonding interactions

  • The benzyloxy group offers:

    • Potential for selective cleavage under hydrogenolysis conditions

    • A site for modification through the benzyl moiety

    • Altered electronic distribution in the pyridine ring compared to halogenated analogs

Synthetic Approaches

From Halogenated Precursors

The most straightforward approach would likely involve nucleophilic substitution of a 6-halopyridine precursor:

  • Using 2-(6-bromopyridin-2-yl)acetonitrile or 2-(6-chloropyridin-2-yl)acetonitrile as starting material

  • Reaction with benzyl alcohol under basic conditions (K₂CO₃ or NaH)

  • Heating in a polar aprotic solvent such as DMF or DMSO

  • Purification via column chromatography

Adaptation of Related Syntheses

Drawing from the preparation methods for 2-(pyridine-4-yl)acetonitrile described in the literature, a modified approach could involve:

  • Reaction of an appropriate 6-benzyloxypyridine-2-derivative with a cyanomethylating agent

  • Heating at 60-90°C for 120-180 minutes

  • Extraction with ethyl acetate (280-320 mass parts)

  • Drying with anhydrous Na₂SO₄ (40-100 mass parts)

  • Filtration and concentration to obtain the desired product

Reaction ParameterOptimal RangeExpected Outcome
Temperature60-90°CBalance between reaction rate and side product formation
Reaction Time120-180 minutesComplete conversion as monitored by TLC
SolventDMF, DMSO, or AcetonitrileFacilitates nucleophilic substitution
BaseK₂CO₃, NaH, or Cs₂CO₃Deprotonation of benzyl alcohol
PurificationColumn chromatography (ethyl acetate/hexane)>85% purity
Expected Yield70-85%Based on yields from similar pyridylacetonitrile syntheses

Analytical Characterization

Spectroscopic Data

Based on structural analogy with related compounds, the following spectroscopic characteristics would be expected:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃) would likely show:

  • Singlet at δ 4.1-4.2 ppm (2H, -CH₂CN), similar to the signal at δ 4.136 ppm observed for analogous compounds

  • Singlet at δ 5.1-5.3 ppm (2H, -OCH₂Ph) for the benzyloxy methylene protons

  • Complex multiplets in the δ 6.8-8.5 ppm region for the aromatic protons of both pyridine and phenyl rings

¹³C NMR (100 MHz, CDCl₃) would be expected to show:

  • Nitrile carbon at ~117-118 ppm

  • Methylene carbons at ~25 ppm (-CH₂CN) and ~70 ppm (-OCH₂Ph)

  • Multiple signals between 120-160 ppm for aromatic carbons

Infrared Spectroscopy

Key absorption bands would likely include:

  • C≡N stretching at approximately 2240-2260 cm⁻¹

  • C-O-C stretching at 1220-1260 cm⁻¹

  • Aromatic C=C and C=N stretching at 1400-1600 cm⁻¹

  • Aromatic C-H stretching at 3030-3080 cm⁻¹

Mass Spectrometry

Expected mass spectral features would include:

  • Molecular ion peak at m/z 224 (M⁺)

  • Fragment peaks at m/z 133 (loss of benzyl group)

  • Fragment peak at m/z 91 (tropylium ion from benzyl group)

Chromatographic Analysis

For purity determination and identification, the following chromatographic techniques would be appropriate:

  • Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane mobile phase systems

  • High-performance liquid chromatography (HPLC) with UV detection at 254-280 nm

  • Gas chromatography-mass spectrometry (GC-MS) for both identification and purity assessment

Applications and Research Relevance

Pharmaceutical Applications

The structure of 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile suggests potential utility in pharmaceutical research, particularly:

  • As a building block for kinase inhibitors, similar to other 6-substituted pyridine derivatives that have shown activity against Src family kinases

  • In the development of compounds targeting cancer pathways, as the benzyloxy group can enhance binding to specific protein pockets

  • As a precursor to compounds with potential neuroprotective or anti-inflammatory properties

Synthetic Utility

As a functionalized pyridine derivative, this compound would serve as a valuable intermediate in organic synthesis:

Coordination Chemistry

Based on research with similar pyridine derivatives, 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile could find applications in:

  • Development of novel ligands for transition metal complexes, similar to 2,6-di(1H-pyrazol-3-yl)pyridine derivatives used in spin-crossover and transfer hydrogenation studies

  • Creation of materials with specific electronic or magnetic properties

  • Catalytic applications, particularly in transfer hydrogenation reactions

Comparison with Related Compounds

Structural Relationships

The following table compares 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile with structurally related compounds:

CompoundKey Structural DifferencesSimilar Properties
2-(Pyridine-4-yl)acetonitrileDifferent substitution pattern on pyridine; lacks benzyloxy groupContains pyridine core and acetonitrile functionality
(6-Chloro-pyridin-2-yl)-acetonitrileContains chloro instead of benzyloxy at position 6Identical core structure with different 6-substituent
2-(6-Bromopyridin-2-yl)acetonitrileContains bromo instead of benzyloxy at position 6Same core structure with potential as synthetic precursor
5-Benzyloxy-4-oxo-4H-pyran derivativesDifferent heterocyclic coreContains benzyloxy group with similar reactivity profile

Comparative Reactivity

The benzyloxy group in 2-(6-(Benzyloxy)pyridin-2-yl)acetonitrile would confer distinct reactivity compared to halogenated analogs:

  • Enhanced nucleophilicity of the pyridine nitrogen due to electron-donating effects

  • Different susceptibility to nucleophilic substitution reactions

  • Additional synthetic handles through the benzyl moiety

  • Altered coordination properties with metal ions

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